molecular formula C15H15NO2 B2933044 N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide CAS No. 2361655-77-6

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide

Cat. No. B2933044
CAS RN: 2361655-77-6
M. Wt: 241.29
InChI Key: NLIUYFVJJUPXRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furanylfentanyl involves the modification of the fentanyl structure. It typically starts with a precursor compound, such as N-phenyl-1-(2-phenylethyl)piperidin-4-amine . Various synthetic routes exist, including acylation or alkylation of the piperidine nitrogen, leading to the formation of the furan-2-carboxamide moiety. Researchers have reported several synthetic methods, but detailed protocols are often proprietary or limited in scientific literature .


Molecular Structure Analysis

The molecular formula of furanylfentanyl is C24H26N2O2 , and its chemical structure comprises a piperidine ring, a phenethyl group, and a furan-2-carboxamide moiety. The furan ring contributes to its unique pharmacological properties. The presence of an amide group suggests its opioid receptor affinity .


Physical And Chemical Properties Analysis

  • Stability : Furanylfentanyl is sensitive to light and heat, which affects its stability .

Future Directions

Research on furanylfentanyl continues to explore its pharmacology, metabolism, and interactions. Efforts are needed to develop reliable analytical methods for detection and quantification. Additionally, monitoring its presence in illicit drug markets remains crucial for public health and safety .

: Wikipedia: List of fentanyl analogues : Identification of a new psychoactive substance in seized material : EMCDDA–Europol Joint Report on furanylfentanyl

properties

IUPAC Name

N-[1-(furan-2-yl)-2-phenylethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-15(17)16-13(14-9-6-10-18-14)11-12-7-4-3-5-8-12/h2-10,13H,1,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUYFVJJUPXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1=CC=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(Furan-2-yl)-2-phenylethyl]prop-2-enamide

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